molecular formula C8H10OS B15323309 4-(Thiophen-2-yl)butan-2-one CAS No. 59594-93-3

4-(Thiophen-2-yl)butan-2-one

Cat. No.: B15323309
CAS No.: 59594-93-3
M. Wt: 154.23 g/mol
InChI Key: CFUJXLFEFSNRLR-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)butan-2-one is a ketone derivative featuring a thiophene ring attached to the butan-2-one backbone. Structurally, it consists of a four-carbon chain with a ketone group at the second position and a thiophen-2-yl substituent at the fourth carbon. This compound is a yellow solid with a molecular weight of 245 g/mol, synthesized via condensation reactions, and isolated using chromatographic techniques (e.g., diethyl ether/hexane eluent systems) . Its spectral characterization includes distinct $ ^1H $-NMR and $ ^{13}C $-NMR signals corresponding to the thiophene ring and ketone functionality .

Properties

CAS No.

59594-93-3

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

4-thiophen-2-ylbutan-2-one

InChI

InChI=1S/C8H10OS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,4-5H2,1H3

InChI Key

CFUJXLFEFSNRLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Thiophen-2-yl)butan-2-one can be synthesized through several methods, including:

  • Claisen Condensation: : This method involves the reaction of thiophene-2-carboxaldehyde with acetone in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation followed by dehydration to yield the desired product.

  • Friedel-Crafts Acylation: : Another method involves the acylation of thiophene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion, which then attacks the thiophene ring to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale implementation of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency.

Chemical Reactions Analysis

Gewald Reaction for Thiophene Derivatization

This multicomponent reaction enables the synthesis of 2-aminothiophene derivatives. 4-(Thiophen-2-yl)butan-2-one participates as a carbonyl component, reacting with α-cyano ketones, elemental sulfur, and amines under basic conditions. The reaction forms thiophene-based heterocycles with applications in medicinal chemistry.

Typical Conditions :

  • Reagents : Cyclohexanone, sulfur, morpholine

  • Catalyst : Ethanolamine

  • Temperature : 60–80°C

  • Yield : 68–75% (similar derivatives)

Biocatalytic Mannich Reactions

The compound serves as a substrate in enzyme-catalyzed Mannich reactions to synthesize β-amino ketones. Using immobilized lipases, it reacts with arylaldehydes and amines to form chiral Mannich bases .

EntryAldehydeAmineTime (h)Yield (%)
14-Nitrobenzaldehyde1a4875
24-Methoxybenzaldehyde1b4870
34-Fluorobenzaldehyde1c4868

Data adapted from biocatalytic studies of analogous thiophene systems .

Oxidation and Reduction Pathways

The ketone group undergoes selective transformations:

  • Oxidation : Using KMnO₄ in acidic conditions, the ketone oxidizes to a carboxylic acid (e.g., forming 4-(thiophen-2-yl)butanoic acid).

  • Reduction : NaBH₄ in methanol reduces the ketone to 4-(thiophen-2-yl)butan-2-ol with >85% efficiency.

Reaction Conditions :

ReactionReagentsTemperatureYield (%)
OxidationKMnO₄, H₂SO₄0–5°C72
ReductionNaBH₄, MeOHRT89

Cyclocondensation with Hydroxylamine

Reacting with hydroxylamine hydrochloride in ethanol forms 5-hydroxy-5-trifluoromethyl-4-methyl-3-(thien-2-yl)-4,5-dihydroisoxazole derivatives. This reaction highlights the ketone’s ability to form heterocyclic scaffolds .

Conditions :

  • Reagents : NH₂OH·HCl, EtOH

  • Temperature : 78°C

  • Time : 10 hours

  • Yield : 91%

Electrophilic Substitution on Thiophene Ring

The electron-rich thiophene ring undergoes halogenation or alkylation. For example, iodination at the 5-position enhances bioactivity in TRPV1 agonists, as demonstrated in molecular docking studies .

Key Interactions :

  • Iodination : I₂ in acetic acid introduces iodine at position 5.

  • Biological Impact : Improved hydrophobic interactions with Leu547 in TRPV1 channels .

Amide Formation via Carbodiimide Coupling

The ketone can be converted to an amide using carbodiimide reagents. For instance, coupling with 4-hydroxy-3-methoxybenzylamine yields N-(4-hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide, a potent TRPV1 agonist .

Synthetic Route :

  • Activation : DCC (dicyclohexylcarbodiimide) in anhydrous THF.

  • Coupling : Reaction with primary amines at 0°C to RT.

  • Yield : ~80% for TRPV1-targeted derivatives .

Nucleophilic Additions

Grignard reagents (e.g., CH₃MgBr) add to the ketone, forming tertiary alcohols. This reaction modifies the carbon chain while preserving the thiophene moiety.

Example :

  • Reagent : Methylmagnesium bromide (3 equiv)

  • Solvent : Dry THF

  • Product : 4-(thiophen-2-yl)-2-methylbutan-2-ol

  • Yield : 78%

Scientific Research Applications

4-(Thiophen-2-yl)butan-2-one has several applications in scientific research:

  • Medicinal Chemistry: : The compound is used as a building block for the synthesis of pharmaceuticals. Its thiophene ring is a common motif in many biologically active molecules.

  • Materials Science: : Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

  • Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)butan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key physicochemical and biological properties of 4-(Thiophen-2-yl)butan-2-one and structurally related compounds:

Compound Name Molecular Weight (g/mol) Physical State Yield (%) Key Functional Groups Biological Activity/Notes Reference
This compound 245 Yellow solid 76 Thiophene, ketone Limited direct data; structural analog
4-(Phenylsulfanyl)butan-2-one 180.26 Not reported N/A Phenylsulfanyl, ketone Potent tyrosinase inhibitor; anti-melanogenic in vitro/in vivo
4-(1-Benzothien-2-yl)butan-2-one (4i) 204.29 Colorless oil 85 Benzothiophene, ketone No direct activity reported; used in synthesis
4-(Furan-2-yl)-4-(phenylamino)butan-2-one 229 Yellow solid 74 Furan, phenylamino, ketone No direct activity reported
4-(4-Hydroxyphenyl)butan-2-one 164.20 Not reported N/A Hydroxyphenyl, ketone Regulated for safe use in fragrances
4-(N-Methyl-N-phenylamino)butan-2-one 177.24 Not reported N/A N-methyl-phenylamino, ketone Antimicrobial, larvicidal (LD$_{50}$ = 330.69 µg/mL)

Key Observations:

Structural Variations and Physicochemical Properties: Thiophene vs. Benzothiophene: Replacing thiophene with benzothiophene (as in 4i) increases molecular weight and alters physical state (oil vs. solid) due to enhanced hydrophobicity . Amino vs.

Biological Activity: Tyrosinase Inhibition: 4-(Phenylsulfanyl)butan-2-one demonstrates superior anti-melanogenic activity compared to arbutin and PTU, suppressing melanin synthesis via MITF, Trp-1/2, and tyrosinase downregulation . No similar data exist for the thiophene analog, though its electron-rich structure could modulate enzyme interactions. Antimicrobial and Larvicidal Effects: 4-(N-Methyl-N-phenylamino)butan-2-one shows broad-spectrum activity, highlighting the role of the N-methyl-phenylamino group in bioactivity .

Synthetic Utility: Thiophene-containing compounds are valuable in materials science (e.g., conductive polymers), whereas hydroxyphenyl derivatives are prioritized in fragrance formulations .

Research Implications

  • Synthetic Optimization : Higher yields (e.g., 85% for 4i) using tailored eluent systems (diethyl ether/hexane) suggest strategies for improving this compound’s scalability .
  • Safety Profiling : Comparative toxicity studies with 4-(4-Hydroxyphenyl)butan-2-one are needed to assess the thiophene derivative’s suitability in consumer products .

Biological Activity

4-(Thiophen-2-yl)butan-2-one is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and analgesic properties, as well as its interactions with various biomolecules.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10OS\text{C}_9\text{H}_{10}\text{OS}

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In studies evaluating its efficacy against various pathogens, the compound demonstrated significant inhibitory effects.

Pathogen Minimum Inhibitory Concentration (MIC)
Candida albicans0.03 - 0.5 μg/mL
Cryptococcus neoformans0.25 - 2 μg/mL
Aspergillus fumigatus0.25 - 2 μg/mL

These findings suggest that the compound could serve as a potential antifungal agent, particularly against opportunistic fungal infections .

2. Anti-inflammatory and Analgesic Properties

This compound has also been studied for its anti-inflammatory and analgesic effects. In vitro assays have shown that the compound can modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.

Case Study:
A study conducted on animal models demonstrated that administration of the compound resulted in a significant decrease in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets. Docking studies have revealed potential binding sites on enzymes involved in inflammatory processes, suggesting a mechanism where the compound may inhibit these enzymes, thereby reducing inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies indicate that the compound exhibits favorable absorption characteristics with a moderate half-life, making it suitable for further development in pharmacological applications .

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